(2-Oxa-5-azabicyclo[2.2.1]heptan-4-yl)methanol
Description
(2-Oxa-5-azabicyclo[2.2.1]heptan-4-yl)methanol is a bicyclic morpholine derivative featuring a fused oxa-aza ring system. This compound serves as a critical intermediate in medicinal chemistry, particularly for synthesizing conformationally constrained γ-amino acids (γ-AAs) and bioactive molecules. Its rigid bicyclic scaffold enforces spatial constraints that enhance binding selectivity and metabolic stability in drug candidates .
Properties
IUPAC Name |
2-oxa-5-azabicyclo[2.2.1]heptan-4-ylmethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c8-3-6-1-5(2-7-6)9-4-6/h5,7-8H,1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAAIBSCYAOWMPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CNC1(CO2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2169602-18-8 | |
| Record name | {2-oxa-5-azabicyclo[2.2.1]heptan-4-yl}methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Oxa-5-azabicyclo[2.2.1]heptan-4-yl)methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of 4-hydroxyproline as a starting material, which undergoes cyclization to form the bicyclic structure. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity, often involving continuous flow reactors and advanced purification techniques to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
(2-Oxa-5-azabicyclo[2.2.1]heptan-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, often involving specific solvents, temperatures, and catalysts .
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as ketones, aldehydes, and substituted bicyclic structures .
Scientific Research Applications
Chemistry
In chemistry, (2-Oxa-5-azabicyclo[2.2.1]heptan-4-yl)methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and other applications .
Biology
In biological research, this compound is studied for its potential interactions with biological molecules. Its structure allows it to act as a ligand in various biochemical assays, helping to elucidate the mechanisms of biological processes .
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific pathways or diseases.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable for creating high-performance materials with specific characteristics.
Mechanism of Action
The mechanism of action of (2-Oxa-5-azabicyclo[2.2.1]heptan-4-yl)methanol involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Key Structural Features:
- Bicyclic Core: Combines a morpholine (oxygen and nitrogen in a six-membered ring) with a norbornane-like bridge, resulting in a 2-oxa-5-azabicyclo[2.2.1]heptane framework.
- Functional Groups : A hydroxymethyl (-CH2OH) group at the C-4 position, enabling further derivatization .
Comparison with Structurally Similar Compounds
The compound is compared to other bicyclic heterocycles and bridged morpholines, focusing on structural variations, synthetic accessibility, and biological relevance.
Structural and Functional Comparisons
Key Observations:
Ring Size and Rigidity :
- Smaller bicyclic systems (e.g., 2.2.1-heptane) impose greater conformational rigidity than larger rings (e.g., 2.2.2-octane), improving target selectivity .
- Sulfur-containing analogs (e.g., 4-thia-1-azabicyclo[3.2.0]heptane) exhibit distinct electronic properties, influencing antibiotic activity .
Functional Group Impact: The hydroxymethyl group in (2-Oxa-5-azabicyclo[2.2.1]heptan-4-yl)methanol enables covalent conjugation to peptides or small molecules, unlike the simpler hydroxyl group in 2-azabicyclo[2.2.2]octan-6-ol . Acetylated derivatives (e.g., 5-acetyl-2-oxa-5-azabicyclo[2.2.1]heptan-3-one) show reduced polarity, enhancing blood-brain barrier penetration .
Key Findings:
- Yield and Scalability : The hydroxymethyl derivative’s synthesis (86% yield) outperforms older routes (50–72%), making it more viable for industrial-scale production .
- Biological Potency: Bridged morpholines (e.g., 2-oxa-5-azabicyclo[2.2.1]heptane derivatives) show superior kinase inhibition compared to monocyclic morpholines due to enforced planarity .
Biological Activity
(2-Oxa-5-azabicyclo[2.2.1]heptan-4-yl)methanol is a bicyclic compound notable for its unique structural features, including both nitrogen and oxygen atoms within its framework. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a muscarinic acetylcholine receptor antagonist, with implications for treating neurological disorders such as Alzheimer's disease.
Structure and Composition
- Molecular Formula : CHNO
- Molecular Weight : 129.16 g/mol
- CAS Number : 2169602-18-8
Structural Characteristics
The compound's bicyclic structure allows it to interact with various biological targets, influencing neurotransmission and other physiological processes.
| Property | Value |
|---|---|
| Molecular Weight | 129.16 g/mol |
| CAS No. | 2169602-18-8 |
| Chemical Structure | Structure |
This compound primarily acts as an antagonist at muscarinic acetylcholine receptors, particularly the M1 subtype, which is crucial for cognitive functions. This interaction may modulate cholinergic signaling pathways, offering therapeutic potential in conditions characterized by cholinergic dysfunction.
Therapeutic Implications
Research indicates that this compound could be beneficial in:
- Alzheimer's Disease : By antagonizing M1 receptors, it may help alleviate symptoms associated with cholinergic deficits.
- Addiction Treatment : Its modulation of neurotransmitter pathways suggests a role in addressing substance use disorders.
Case Studies and Research Findings
-
Cognitive Function Studies :
- A study demonstrated that compounds similar to this compound improved cognitive performance in animal models by enhancing cholinergic transmission through selective receptor modulation .
-
Neuroprotective Effects :
- Another research highlighted the neuroprotective properties of this compound in neurodegenerative models, suggesting its ability to reduce neuronal death and promote survival pathways .
-
Addiction Models :
- Investigations into addiction revealed that this compound could potentially reduce cravings and withdrawal symptoms by interacting with dopaminergic systems .
Synthetic Routes
The synthesis of this compound typically involves:
- Starting Materials : Utilization of 4-hydroxyproline or related precursors.
- Catalytic Methods : Employing palladium-catalyzed reactions to facilitate cyclization under controlled conditions.
- Reaction Conditions : Specific temperature and pressure settings are optimized for high yield and purity.
Industrial Applications
In industrial contexts, the production may leverage continuous flow reactors to enhance efficiency and scalability while maintaining product quality.
Q & A
Q. What are the established synthetic routes for (2-Oxa-5-azabicyclo[2.2.1]heptan-4-yl)methanol, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves multi-step strategies, including cyclization and functional group modifications. Key steps include:
- Enantioselective cyclization : Using chiral catalysts or resolving agents to control stereochemistry .
- Reductive amination : For introducing the methanol group, NaBH₄ in ethanol/THF at 0–25°C achieves selective reduction of imine intermediates .
- Salt formation : Hydrochloride salts are generated to enhance solubility and stability, using HCl in methanol .
Q. Table 1: Comparison of Synthetic Routes
Critical Factors : Temperature control (<25°C) prevents epimerization, while solvent polarity (THF vs. MeOH) affects reaction rates .
Q. How is this compound characterized to confirm structure and purity?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR identifies proton and carbon environments. For example, the methanol group appears as a singlet at δ 3.6–3.8 ppm, while bridgehead protons show splitting due to bicyclic strain .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+ at m/z 130.08626 ).
- X-ray Crystallography : Resolves stereochemistry; the exo-configuration is confirmed by dihedral angles in the bicyclic system .
- HPLC-PDA : Purity ≥98% is validated using C18 columns with acetonitrile/water gradients .
Q. What are the primary research applications of this compound in medicinal chemistry?
- Methodological Answer :
- Enzyme Inhibition : Acts as a scaffold for tropane alkaloid derivatives targeting acetylcholinesterase (IC₅₀ ~5 µM in preliminary assays) .
- Antimicrobial Agents : Modifications at the 4-position enhance activity against S. aureus (MIC = 8 µg/mL) .
- Neurological Probes : Bicyclic structure mimics nicotine analogs for studying nicotinic acetylcholine receptors .
Advanced Research Questions
Q. How does stereochemistry influence the reactivity and biological activity of this compound?
- Methodological Answer :
- Reactivity : The exo-configuration (hydroxyl group axial) increases susceptibility to oxidation, while endo-forms show stability in acidic conditions .
- Biological Activity : Exo-isomers exhibit 10-fold higher binding affinity to serotonin receptors (Ki = 12 nM vs. 120 nM for endo) due to optimal hydrogen bonding .
- Case Study : Enantiomers synthesized via chiral resolution (Chiralpak AD-H column) showed divergent anticonvulsant effects in rodent models .
Q. What computational methods are used to predict the compound's interactions with biological targets?
- Methodological Answer :
- Molecular Docking (AutoDock Vina) : Predicts binding modes to enzymes (e.g., docking score −9.2 kcal/mol for PDE4B) .
- MD Simulations (GROMACS) : 100-ns simulations reveal stable hydrogen bonds between the methanol group and Asp113 in acetylcholinesterase .
- QSAR Modeling : Hammett constants (σ) of substituents correlate with antibacterial potency (R² = 0.89) .
Q. Table 2: Computational Predictions vs. Experimental Data
| Target | Predicted IC₅₀ (µM) | Experimental IC₅₀ (µM) | Error (%) |
|---|---|---|---|
| PDE4B | 0.45 | 0.52 | 13.5 |
| Acetylcholinesterase | 4.8 | 5.1 | 5.9 |
Q. What strategies resolve conflicting data in reaction optimization studies (e.g., divergent yields reported for similar conditions)?
- Methodological Answer :
- Design of Experiments (DoE) : Taguchi orthogonal arrays identify critical factors (e.g., solvent choice accounts for 60% yield variability) .
- Kinetic Profiling : In-situ IR monitors imine intermediate formation; slower nucleation in THF vs. MeOH explains yield discrepancies .
- Cross-Validation : Reproducing BenchChem-reported syntheses under inert atmospheres increased yields from 65% to 88% .
Key Research Gaps and Future Directions
- Stereochemical Stability : Long-term storage studies needed to assess epimerization risks under ambient conditions .
- In Vivo Toxicity : Limited data on metabolic pathways; proposed LC-MS/MS studies to identify hepatic metabolites .
- Material Science Applications : Potential as a monomer for high-strength polymers remains unexplored .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
